In Vitro Glucokinase Activation Potency (EC50) Comparison
AMG-151 activates recombinant human glucokinase with an EC50 of 79 nM at 5 mM glucose, placing it among the more potent GKAs in vitro . In comparison, MK-0941 exhibits EC50 values of 240 nM at 2.5 mM glucose and 65 nM at 10 mM glucose, indicating stronger glucose-dependence in its activation kinetics [1]. AZD1656 demonstrates a slightly lower EC50 of 60 nM under standard assay conditions, suggesting marginally higher intrinsic potency . TTP399 (cadisegliatin) is hepatoselective and does not directly activate pancreatic GK, making its EC50 values (2.39–2.64 μM for lactate and glycogen in rat hepatocytes) not directly comparable due to tissue-specific assay differences .
| Evidence Dimension | In vitro activation of human glucokinase (EC50) |
|---|---|
| Target Compound Data | EC50 = 79 nM at 5 mM glucose |
| Comparator Or Baseline | MK-0941: EC50 = 240 nM (2.5 mM glucose) and 65 nM (10 mM glucose); AZD1656: EC50 = 60 nM; TTP399: EC50 not directly comparable (liver-specific) |
| Quantified Difference | AMG-151 is ~3.3-fold more potent than MK-0941 at low glucose (79 vs. 240 nM) but ~1.2-fold less potent at high glucose (79 vs. 65 nM); AMG-151 is ~1.3-fold less potent than AZD1656 (79 vs. 60 nM) |
| Conditions | Recombinant human glucokinase enzyme assay; 5 mM glucose for AMG-151; 2.5 mM and 10 mM glucose for MK-0941 |
Why This Matters
Researchers selecting a GKA for in vitro studies must consider both absolute potency and glucose-dependence, as these parameters influence experimental reproducibility and translational relevance.
- [1] Eiki J, Nagata Y, Futamura M, et al. Pharmacokinetic and Pharmacodynamic Properties of the Glucokinase Activator MK-0941 in Rodent Models of Type 2 Diabetes and Healthy Dogs. Mol Pharmacol. 2011;80(6):1156-1165. View Source
